2-amino-1,3-dimethyl-1H-1,3-benzodiazol-3-ium chloride
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Overview
Description
2-amino-1,3-dimethyl-1H-1,3-benzodiazol-3-ium chloride is a heterocyclic compound that belongs to the class of imidazole derivatives It is known for its unique chemical structure, which includes a benzodiazole ring system with amino and methyl substituents
Preparation Methods
The synthesis of 2-amino-1,3-dimethyl-1H-1,3-benzodiazol-3-ium chloride can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dimethylbenzimidazole with an appropriate amine under acidic conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the benzodiazolium chloride salt .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
2-amino-1,3-dimethyl-1H-1,3-benzodiazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-amino-1,3-dimethyl-1H-1,3-benzodiazol-3-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-amino-1,3-dimethyl-1H-1,3-benzodiazol-3-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
2-amino-1,3-dimethyl-1H-1,3-benzodiazol-3-ium chloride can be compared with other similar compounds, such as:
1,3-dimethylbenzimidazole: Lacks the amino group and chloride ion, resulting in different chemical and biological properties.
2-amino-1-methylbenzimidazole: Similar structure but with only one methyl group, leading to variations in reactivity and applications.
2-amino-1,3-dimethylimidazolium chloride:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and methyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1195694-71-3 |
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Molecular Formula |
C9H12ClN3 |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
1,3-dimethylbenzimidazol-3-ium-2-amine;chloride |
InChI |
InChI=1S/C9H11N3.ClH/c1-11-7-5-3-4-6-8(7)12(2)9(11)10;/h3-6,10H,1-2H3;1H |
InChI Key |
NJBRQBCJQMYVFL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2[N+](=C1N)C.[Cl-] |
Origin of Product |
United States |
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